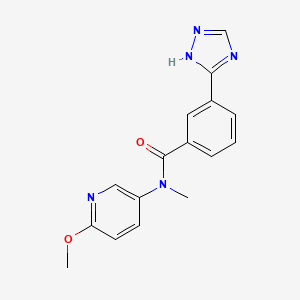![molecular formula C18H18N6 B7641590 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile, also known as BIPPC, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB/Akt) and is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its biological effects by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and neurotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound also inhibits the phosphorylation of Akt and downstream targets, such as mTOR and GSK-3β, which play important roles in cell proliferation and survival. In neurons, this compound protects against oxidative stress and neurotoxicity by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and detoxifying enzymes.
実験室実験の利点と制限
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for laboratory experiments. It is a potent and selective inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied in vivo, which makes it difficult to extrapolate its effects from cell-based assays to whole organisms.
将来の方向性
There are several future directions for research on 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could have even greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic efficacy.
合成法
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-chloro-5-nitropyridine with potassium cyanide to form 2-cyano-5-nitropyridine. This intermediate is then reacted with 4-(2-aminoethyl)benzimidazole to form the final product, this compound.
科学的研究の応用
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. This compound also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-12-14-4-3-7-18(20-14)24-10-8-23(9-11-24)13-17-21-15-5-1-2-6-16(15)22-17/h1-7H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIZOXFVAOZBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)